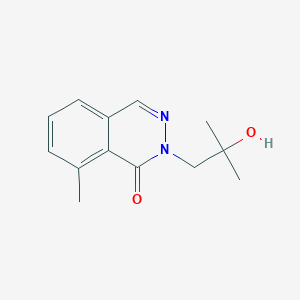![molecular formula C16H19N3O2 B7417112 3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one](/img/structure/B7417112.png)
3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one is a synthetic organic compound that features a quinoline moiety attached to an azepan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one typically involves the following steps:
Formation of 6-Methoxyquinoline: This can be achieved by methylation of quinoline using methanol in the presence of a strong acid catalyst.
Amination Reaction: The 6-methoxyquinoline is then subjected to an amination reaction with azepan-2-one under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Methylation: Using large-scale reactors for the methylation of quinoline.
Continuous Flow Amination: Employing continuous flow reactors to ensure consistent and efficient amination reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of nucleic acids or proteins in microbial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of 3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one.
Quinoline: A structurally related compound with similar chemical properties.
Azepan-2-one: The core structure to which the quinoline moiety is attached.
Uniqueness
This compound is unique due to its combined quinoline and azepan-2-one structure, which imparts distinct chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
3-[(6-methoxyquinolin-4-yl)amino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-11-5-6-13-12(10-11)14(7-9-17-13)19-15-4-2-3-8-18-16(15)20/h5-7,9-10,15H,2-4,8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDIYTPFCGWCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-imidazo[1,5-a]pyrazin-8-ylpiperidin-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B7417042.png)
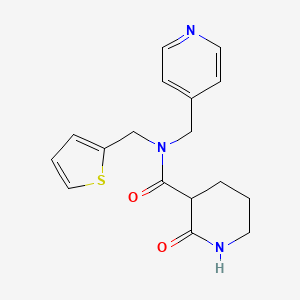
![2-[(3-bromo-2-methylpyridin-4-yl)amino]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7417048.png)
![N-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)-5-azaspiro[3.5]nonan-8-amine](/img/structure/B7417054.png)
![N-[[1-(1H-benzimidazol-2-ylmethyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7417055.png)
![2-(methoxymethyl)-4-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl-1H-pyrimidin-6-one](/img/structure/B7417062.png)
![4-(Methoxymethyl)-1-[(1-methylsulfonylcyclohexyl)methyl]triazole](/img/structure/B7417066.png)
![2-[[4-(methoxymethyl)triazol-1-yl]methyl]-1H-benzimidazole](/img/structure/B7417068.png)
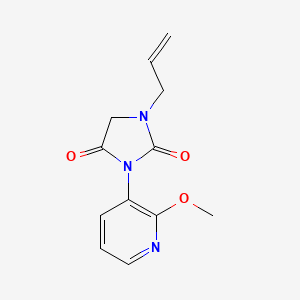
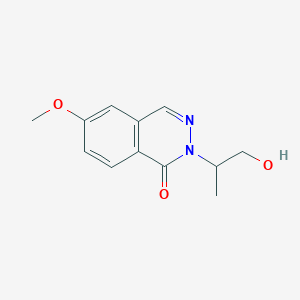
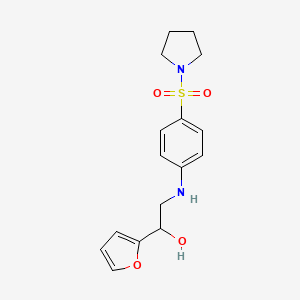
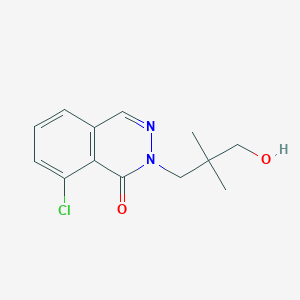
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
